molecular formula C12H18ClN B8583249 4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride

Cat. No.: B8583249
M. Wt: 211.73 g/mol
InChI Key: KRCGJGVLSVWSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, along with two methyl groups at the 2 and 6 positions of the aromatic ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is reacted with hydrobromic acid to form cyclopropylmethyl bromide.

    Alkylation of 2,6-Dimethylaniline: 2,6-Dimethylaniline is then alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to yield 4-(Cyclopropylmethyl)-2,6-dimethylaniline.

    Formation of Hydrochloride Salt: The free base is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, leading to increased potency. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethyl)-2,6-dimethylaniline: The free base form of the compound.

    2,6-Dimethylaniline: Lacks the cyclopropylmethyl group.

    4-(Cyclopropylmethyl)aniline: Lacks the methyl groups at the 2 and 6 positions.

Uniqueness

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride is unique due to the presence of both the cyclopropylmethyl group and the methyl groups at the 2 and 6 positions. This combination of substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2,6-dimethylaniline;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-8-5-11(7-10-3-4-10)6-9(2)12(8)13;/h5-6,10H,3-4,7,13H2,1-2H3;1H

InChI Key

KRCGJGVLSVWSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC2CC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.